[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
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Overview
Description
[3-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride typically involves multiple steps. One common approach is the difluoromethylation of pyrazole followed by amination . The difluoromethylation can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing the difluoromethyl group to a methyl group.
Substitution: : Replacing the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include nitric acid or peroxides .
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride are used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amides , nitro compounds , methyl derivatives , and substituted pyrazoles .
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. In biology, it can serve as a building block for the development of new drugs and bioactive compounds.
Medicine
In the medical field, [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is explored for its potential therapeutic properties. It may be used in the design of antiviral , antibacterial , and anticancer agents due to its ability to interact with biological targets.
Industry
In industry, this compound is utilized in the production of agrochemicals , pharmaceuticals , and advanced materials . Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological outcomes. The pathways involved may include enzyme inhibition , receptor modulation , or cell signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
3-(Chloromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
3-(Bromomethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Uniqueness
The uniqueness of [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride lies in its difluoromethyl group , which imparts distinct chemical and biological properties compared to its chloro- and bromo- counterparts. This group enhances the compound's stability and reactivity, making it a valuable asset in various applications.
Properties
IUPAC Name |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c6-5(7)4-3(1-8)2-9-10-4;/h2,5H,1,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFUIQUGDDJUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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